molecular formula C18H14Cl2P2 B13756699 Dichloro-(2-diphenylphosphanylphenyl)phosphane CAS No. 223742-01-6

Dichloro-(2-diphenylphosphanylphenyl)phosphane

Cat. No.: B13756699
CAS No.: 223742-01-6
M. Wt: 363.2 g/mol
InChI Key: DRFRAADXHJYQNA-UHFFFAOYSA-N
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Description

Dichloro-(2-diphenylphosphanylphenyl)phosphane is a chemical compound with the molecular formula C24H19Cl2P2. It is a member of the organophosphorus compounds, which are widely used in various fields of chemistry and industry. This compound is known for its unique structure, which includes two chlorine atoms and a diphenylphosphanyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro-(2-diphenylphosphanylphenyl)phosphane can be synthesized through several methods. One common method involves the reaction of chlorophosphines with organometallic reagents. For example, the interaction of Grignard reagents with chlorophosphines can yield the desired product . Another method involves the Friedel-Crafts reaction between phosphorus trichloride and benzene in the presence of anhydrous aluminum chloride as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dichloro-(2-diphenylphosphanylphenyl)phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or oxygen.

    Reducing agents: Such as lithium aluminum hydride.

    Substituting agents: Such as alkyl halides or aryl halides.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phosphines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dichloro-(2-diphenylphosphanylphenyl)phosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dichloro-(2-diphenylphosphanylphenyl)phosphane involves its ability to act as a ligand and form complexes with transition metals. These complexes can then participate in various catalytic reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichloro-(2-diphenylphosphanylphenyl)phosphane is unique due to its specific arrangement of chlorine and diphenylphosphanyl groups on the phenyl ring. This unique structure imparts distinct reactivity and coordination properties, making it valuable in specialized applications where other phosphine ligands may not be as effective .

Properties

CAS No.

223742-01-6

Molecular Formula

C18H14Cl2P2

Molecular Weight

363.2 g/mol

IUPAC Name

dichloro-(2-diphenylphosphanylphenyl)phosphane

InChI

InChI=1S/C18H14Cl2P2/c19-22(20)18-14-8-7-13-17(18)21(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H

InChI Key

DRFRAADXHJYQNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3P(Cl)Cl

Origin of Product

United States

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